molecular formula C14H12ClN3O2S B11076856 N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide

N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide

Cat. No.: B11076856
M. Wt: 321.8 g/mol
InChI Key: JTYMSPSTSBFDTH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide is a heterocyclic compound that belongs to the class of thiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimido[2,1-b][1,3]thiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazine derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide

InChI

InChI=1S/C14H12ClN3O2S/c15-9-2-4-10(5-3-9)17-13(20)11-8-12(19)18-7-1-6-16-14(18)21-11/h2-5,8H,1,6-7H2,(H,17,20)

InChI Key

JTYMSPSTSBFDTH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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